molecular formula C19H15NO3S B040029 Benzenesulfonamide, N-(4-benzoylphenyl)- CAS No. 124400-29-9

Benzenesulfonamide, N-(4-benzoylphenyl)-

Cat. No. B040029
CAS RN: 124400-29-9
M. Wt: 337.4 g/mol
InChI Key: UVAGQTHTLGCCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-(4-benzoylphenyl)- is a chemical compound that has gained significant attention in scientific research. It is a derivative of sulfonamide and has various applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Benzenesulfonamide, N-(4-benzoylphenyl)- is not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication. It may also interfere with the production of inflammatory mediators, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-(4-benzoylphenyl)- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, the compound has been shown to inhibit the replication of HIV, leading to a decrease in viral load.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzenesulfonamide, N-(4-benzoylphenyl)- in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and the product can be easily purified. Additionally, the compound has been extensively studied, and its properties are well known. However, one of the limitations of using the compound is its potential toxicity. The compound has been reported to be toxic to some cell lines, and caution should be taken when handling the compound.

Future Directions

There are several future directions for the research on Benzenesulfonamide, N-(4-benzoylphenyl)-. One direction is to further explore its anticancer activity and identify the specific enzymes or pathways that it targets. Another direction is to investigate its potential as an anti-inflammatory agent and its mechanism of action. Additionally, the compound can be further tested against other viruses to determine its broad-spectrum antiviral activity. Finally, the compound can be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, Benzenesulfonamide, N-(4-benzoylphenyl)- is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and the compound has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities. The compound has shown promising results in inhibiting cancer cell proliferation, reducing inflammation, and inhibiting viral replication. However, caution should be taken when handling the compound due to its potential toxicity. There are several future directions for the research on the compound, including exploring its mechanism of action and modifying the compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of Benzenesulfonamide, N-(4-benzoylphenyl)- involves the reaction of 4-benzoylbenzenesulfonyl chloride with aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of the product is generally high, and the purity can be confirmed by thin-layer chromatography or nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Benzenesulfonamide, N-(4-benzoylphenyl)- has been extensively used in scientific research for various purposes. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against different cancer cell lines, and it has shown promising results in inhibiting cell proliferation. It has also been tested against the human immunodeficiency virus (HIV) and has shown inhibitory activity against the virus.

properties

CAS RN

124400-29-9

Product Name

Benzenesulfonamide, N-(4-benzoylphenyl)-

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H15NO3S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20-24(22,23)18-9-5-2-6-10-18/h1-14,20H

InChI Key

UVAGQTHTLGCCNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

synonyms

BENZENESULFONAMIDE, N-(4-BENZOYLPHENYL)-

Origin of Product

United States

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